5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-, ethyl ester
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Overview
Description
Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: This compound shares the dimethylamino and ethyl ester groups but lacks the pyrazole ring.
Methylaminoquinolines: These compounds have similar amino groups but differ in their ring structures and overall properties
Uniqueness
Ethyl 4-(dimethylamino)-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, a phenyl group, and a dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
91857-70-4 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-2-methyl-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-15(19)14-13(17(2)3)12(16-18(14)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
ROTQBWNIJVWXGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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